

A Comparative Guide to the Reactivity of 4,4-Dimethylpentanal and Pivalaldehyde

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Compound of Interest

Compound Name: 4,4-Dimethylpentanal

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structurally distinct aldehydes: **4,4-dimethylpentanal** and pivalaldehyde. The information presented herein is intended to assist researchers and professionals in the fields of organic synthesis and drug development in understanding the divergent reaction pathways dictated by subtle variations in molecular architecture.

Introduction to 4,4-Dimethylpentanal and Pivalaldehyde

4,4-Dimethylpentanal and pivalaldehyde (2,2-dimethylpropanal) are both aliphatic aldehydes, yet their reactivity profiles differ significantly due to the presence or absence of α -hydrogens and the degree of steric hindrance around the carbonyl group. Pivalaldehyde possesses a bulky tert-butyl group directly attached to the carbonyl carbon, rendering it sterically hindered and devoid of α -hydrogens.^[1] In contrast, **4,4-dimethylpentanal** has a neopentyl group, which is also bulky but situated further from the carbonyl functional group, and critically, it possesses two α -hydrogens.^{[2][3]} These structural nuances are the primary determinants of their chemical behavior.

Physicochemical and Spectroscopic Data

A summary of key physical and spectroscopic properties for **4,4-dimethylpentanal** and pivalaldehyde is presented below. This data is essential for the identification and characterization of these compounds in a laboratory setting.

Property	4,4-Dimethylpentanal	Pivalaldehyde
CAS Number	926-36-3[2]	630-19-3[4]
Molecular Formula	C ₇ H ₁₄ O[2]	C ₅ H ₁₀ O[4]
Molecular Weight	114.19 g/mol [5]	86.13 g/mol [6]
Boiling Point	136-137 °C[7]	74 °C[8]
Density	0.807 g/cm ³ (Predicted)[7]	0.793 g/mL at 25 °C[4]
¹ H NMR (δ, ppm)	9.76 (t, 1H), 2.40 (m, 2H), 1.55 (m, 2H), 0.90 (s, 9H) (Predicted)	9.47 (s, 1H), 1.06 (s, 9H)[9]
¹³ C NMR (δ, ppm)	202.8, 53.2, 46.9, 30.3, 29.2 (Predicted from similar structures)	205.5, 42.9, 26.5[10]

Comparative Reactivity

The fundamental difference in the reactivity of **4,4-dimethylpentanal** and pivalaldehyde stems from the presence of α -hydrogens in the former and their absence in the latter.

- **4,4-Dimethylpentanal:** Possessing α -hydrogens, this aldehyde can be deprotonated at the α -position by a base to form an enolate. This enolate is a key intermediate that can act as a nucleophile, leading to classic carbonyl addition reactions such as the Aldol Condensation.
- **Pivalaldehyde:** Lacking α -hydrogens, pivalaldehyde cannot form an enolate. In the presence of a strong base, it undergoes a disproportionation reaction known as the Cannizzaro Reaction, where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[6]

The steric bulk of the neopentyl group in **4,4-dimethylpentanal** is further from the carbonyl carbon compared to the tert-butyl group in pivalaldehyde. This suggests that nucleophilic attack

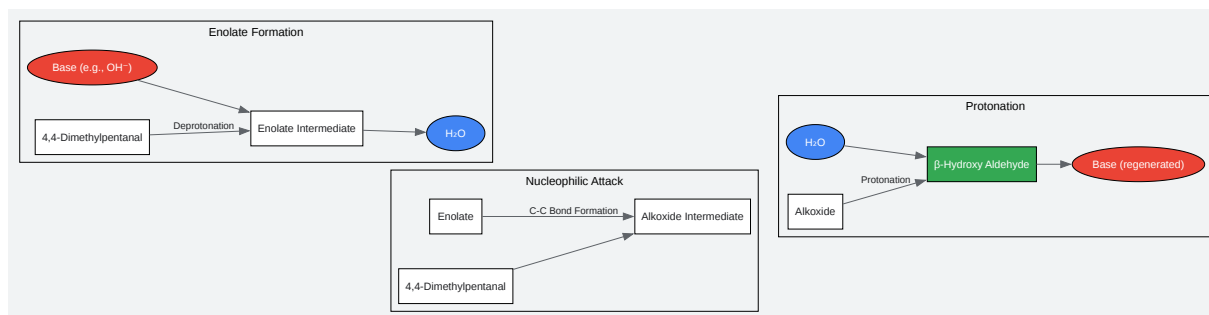
on the carbonyl carbon of **4,4-dimethylpentanal** might be slightly less hindered than in pivalaldehyde, although both are considered sterically demanding substrates.

Key Reaction Pathways

The divergent reactivity is best illustrated by their characteristic reactions under basic conditions.

Aldol Condensation of 4,4-Dimethylpentanal

4,4-dimethylpentanal, having α -hydrogens, is expected to undergo a base-catalyzed aldol condensation. The reaction proceeds via the formation of an enolate which then attacks the carbonyl group of another molecule of the aldehyde.

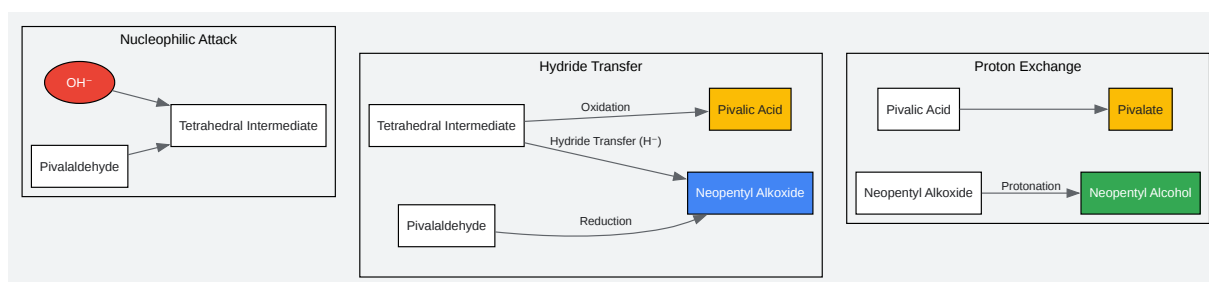


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Caption: Base-catalyzed aldol condensation mechanism for an enolizable aldehyde.

Cannizzaro Reaction of Pivalaldehyde

Pivalaldehyde, being non-enolizable, undergoes the Cannizzaro reaction in the presence of a strong base. This reaction involves a hydride transfer between two molecules of the aldehyde.



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Caption: Mechanism of the Cannizzaro reaction for a non-enolizable aldehyde.

Experimental Protocols

The following are representative experimental protocols for the characteristic reactions of enolizable and non-enolizable aldehydes.

General Protocol for Aldol Condensation

This protocol is a general procedure for the base-catalyzed aldol condensation of an aldehyde possessing α -hydrogens.

Materials:

- Aldehyde (e.g., **4,4-dimethylpentanal**)
- Ethanol (95%)

- Sodium hydroxide solution (e.g., 10% aqueous)
- Stirring apparatus
- Ice bath
- Filtration apparatus

Procedure:

- Dissolve the aldehyde in ethanol in a round-bottom flask equipped with a stirrer.
- Cool the solution in an ice bath.
- Slowly add the sodium hydroxide solution to the cooled, stirring solution.
- Continue stirring at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography or recrystallization.

General Protocol for the Cannizzaro Reaction

This protocol describes a typical procedure for the Cannizzaro reaction of a non-enolizable aldehyde.

Materials:

- Aldehyde (e.g., Pivalaldehyde)
- Concentrated potassium hydroxide solution

- Stirring apparatus
- Separatory funnel
- Diethyl ether
- Hydrochloric acid (concentrated)

Procedure:

- Place the aldehyde in a flask and add the concentrated potassium hydroxide solution.
- Stir the mixture vigorously at room temperature. The reaction is often exothermic.
- Continue stirring until the reaction is complete (typically several hours to overnight).
- Add water to dissolve the potassium salt of the carboxylic acid.
- Transfer the mixture to a separatory funnel and extract the alcohol with diethyl ether.
- Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the carboxylic acid.
- Collect the carboxylic acid by filtration.
- Wash the ether layer containing the alcohol with water, dry over anhydrous sodium sulfate, and evaporate the solvent to isolate the alcohol.

Conclusion

The reactivity of **4,4-dimethylpentanal** and pivalaldehyde is a clear illustration of how subtle structural differences can lead to distinct chemical pathways. The presence of α -hydrogens in **4,4-dimethylpentanal** facilitates enolate formation and subsequent aldol-type reactions, which are crucial for carbon-carbon bond formation in organic synthesis. Conversely, the absence of α -hydrogens in pivalaldehyde directs its reactivity towards the Cannizzaro reaction under basic conditions, a useful transformation for the synthesis of alcohols and carboxylic acids from a single aldehyde precursor. Understanding these fundamental differences is paramount for the strategic design of synthetic routes in pharmaceutical and chemical research.

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